N-(methoxymethyl)isobutyramide
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Overview
Description
N-(methoxymethyl)isobutyramide is an organic compound with the molecular formula C6H13NO2 It is a derivative of isobutyramide, where a methoxymethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)isobutyramide can be synthesized through the reaction of isobutyramide with formaldehyde and methanol. The reaction typically involves the following steps:
Formation of Methoxymethyl Chloride: Formaldehyde reacts with methanol in the presence of hydrochloric acid to form methoxymethyl chloride.
Reaction with Isobutyramide: Methoxymethyl chloride is then reacted with isobutyramide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(methoxymethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(methoxymethyl)isobutyric acid.
Reduction: Reduced forms like N-(methoxymethyl)isobutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(methoxymethyl)isobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(methoxymethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(methoxymethyl)acrylamide: Similar in structure but with an acrylamide backbone.
N-(n-butoxymethyl)acrylamide: Contains a butoxymethyl group instead of a methoxymethyl group.
N-methylol-acrylamide: Lacks the methoxymethyl group but has similar reactivity.
Uniqueness
N-(methoxymethyl)isobutyramide is unique due to its specific methoxymethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(methoxymethyl)-2-methylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(8)7-4-9-3/h5H,4H2,1-3H3,(H,7,8) |
InChI Key |
JFAJHHMQWRAKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCOC |
Origin of Product |
United States |
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